4-[acetyl(benzyl)amino]benzoic acid
Description
4-[acetyl(benzyl)amino]benzoic acid is a benzoic acid derivative featuring an acetylated benzylamino group at the para position of the aromatic ring. Similar derivatives, such as 4-[4-(dimethylaminobenzylidene)amino]benzoic acid (SB1) and 4-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (SS3) , demonstrate the versatility of benzoic acid scaffolds in medicinal and synthetic chemistry.
Properties
IUPAC Name |
4-[acetyl(benzyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)17(11-13-5-3-2-4-6-13)15-9-7-14(8-10-15)16(19)20/h2-10H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJMLZLNOJXKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Benzoic Acid Derivatives
The structural diversity of benzoic acid derivatives arises from variations in substituent groups, which modulate electronic, steric, and solubility properties. Key analogs are compared below:
Key Methods from Evidence
Condensation Reactions: SS3: Synthesized via refluxing 4-[4-(hydroxybenzylidene)amino]benzoic acid with chloroacetyl chloride and triethylamine in dioxane . SS4: Thiazolidinone formation using mercaptoacetic acid and anhydrous ZnCl₂ under reflux .
Natural Isolation: Compound 1 from Delphinium brunonianum was isolated via column chromatography and identified via spectroscopy .
Comparison of Yields and Conditions
| Compound | Reagents | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| SS3 | Chloroacetyl chloride, triethylamine | 3 h reflux | Not reported | |
| SS4 | Mercaptoacetic acid, ZnCl₂ | 8 h reflux | Not reported |
Spectral Characteristics and Analytical Data
Spectral data highlight substituent effects on electronic transitions and functional group vibrations:
UV-Vis and IR Data
| Compound | UV λmax (nm) | εmax | IR Peaks (cm⁻¹) | Reference |
|---|---|---|---|---|
| SB1 | 341.0, 267.0 | 0.3896, 0.9121 | N-H stretch (~3300), C=O (~1700) | |
| SS3/SS4 | Not reported | — | Azetidinone/thiazolidinone C=O (~1750–1680) |
- Acetyl(benzyl)amino Group: Expected IR peaks include C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~700–900 cm⁻¹).
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